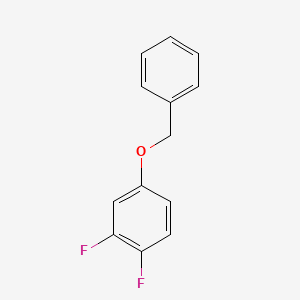

1,2-Difluoro-4-(phenylmethoxy)benzene

Description

Properties

IUPAC Name |

1,2-difluoro-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKBOMWNZYRNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination and Difluorocarbene Addition

One advanced method for introducing fluorine atoms onto aromatic rings involves the generation of difluorocarbene intermediates. For example, research demonstrates the use of reagents such as phenyl(trifluoromethyl)mercury(II) (Seyferth’s reagent) to generate difluorocarbene in situ, which then reacts with cyclobutene derivatives to form difluorobenzene rings with high regioselectivity. This method avoids the explosive hazards associated with traditional diazonium salt fluorination (Balz-Schiemann reaction) and allows for the synthesis of difluorobenzenes with diverse substituents.

Halogen Exchange and Nucleophilic Aromatic Substitution

Another approach involves halogen exchange reactions where chlorine or iodine substituents on aromatic rings are replaced by fluorine using fluoride sources such as sodium fluoride or cesium fluoride under elevated temperatures. This method is particularly useful when starting from chlorinated or iodinated aromatic ethers.

Introduction of the Phenylmethoxy Group (Benzyloxy Substituent)

O-Alkylation of Hydroxyfluorobenzenes

The phenylmethoxy group is typically introduced via nucleophilic substitution (Williamson ether synthesis) where a hydroxy-substituted difluorobenzene reacts with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, THF).

- The hydroxy group on the difluorobenzene is deprotonated by the base to form the phenoxide ion.

- The phenoxide ion then attacks the benzyl halide to form the ether linkage.

- This reaction generally proceeds under mild conditions (0 °C to room temperature) and yields the desired benzyloxy-substituted difluorobenzene in high purity and yield.

Representative Synthetic Procedure

A typical synthetic sequence based on the literature may include:

Analytical Data Supporting Preparation

-

- ^1H NMR typically shows aromatic proton signals consistent with difluorobenzene and benzyloxy substituents. The benzylic methylene (-OCH2Ph) appears as a singlet near δ 4.7 ppm.

- ^19F NMR confirms the presence and position of fluorine atoms with characteristic chemical shifts and coupling patterns.

-

- Molecular ion peaks correspond to the calculated molecular weight of this compound (C13H10F2O).

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Difluorocarbene addition to cyclobutene | Seyferth’s reagent, NaI, reflux | Multi-step, high regioselectivity | Avoids explosive diazonium salts, versatile substituent tolerance | Requires pure intermediates, temperamental reagent |

| Halogen exchange fluorination | Aromatic chlorides/iodides, fluoride salts | Elevated temperature, polar solvents | Straightforward fluorine introduction | May require harsh conditions, possible side reactions |

| O-Alkylation (Williamson ether synthesis) | Hydroxy-difluorobenzene, benzyl bromide, NaH/DMF | Mild temperature, 6 h reaction | High yield, simple procedure | Requires prior hydroxy intermediate |

Chemical Reactions Analysis

1,2-Difluoro-4-(phenylmethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as hydroxide ions or amines under basic conditions.

Oxidation Reactions: The phenylmethoxy group can be oxidized to form a phenylmethoxy radical, which can further react to form various oxidation products.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and various oxidizing agents.

Scientific Research Applications

1,2-Difluoro-4-(phenylmethoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound has been studied for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

Medicine: Due to its potential therapeutic properties, this compound is being explored as a candidate for new pharmaceutical drugs.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-(phenylmethoxy)benzene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cancer cell proliferation.

Pathways Involved: The compound can modulate various biochemical pathways, including those related to oxidative stress and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Reactivity Differences

1,2-Difluoro-4-(methylsulfonyl)benzene (CAS 424792-57-4)

- Structure : Features a methylsulfonyl group at the 4-position.

- Properties : The electron-withdrawing sulfonyl group reduces electron density on the aromatic ring, increasing reactivity toward nucleophilic substitution.

- Applications : Used in pharmaceuticals due to sulfonyl groups' prevalence in bioactive molecules .

1,2-Difluoro-4-(trifluoromethyl)benzene (CAS 32137-19-2)

- Structure : Contains a trifluoromethyl group at the 4-position.

- Properties : The trifluoromethyl group is highly electronegative, leading to strong deactivation of the aromatic ring. Molecular weight (182.09 g/mol) and lipophilicity are higher than the phenylmethoxy analog.

- Applications: Potential use in materials science for fluorinated polymers .

1,2-Difluoro-4,5-dimethoxybenzene (CAS 203059-80-7)

Bulky Cyclohexyl Derivatives for Materials Science

1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene

- Structure : Includes trans-4-propylcyclohexyl groups.

- Properties : High molecular weight (338.43–376.57 g/mol) and three-dimensional conformation enhance thermal stability.

- Applications : Investigated in liquid crystal displays (LCDs) and advanced organic synthesis due to steric effects .

trans,trans-4-(3,4-Difluorophenyl)-4-propylbicyclohexyl (CAS 82832-57-3)

- Structure : Bicyclohexyl backbone with a 3,4-difluorophenyl group.

- Properties : Enhanced rigidity and melting point due to fused cyclohexane rings.

- Applications: Potential use in optoelectronic materials .

Functional Group Variations and Bioactivity

1,2-Difluoro-4-(sulfinylamino)benzene (CAS 530102-74-0)

- Structure: Sulfinylamino group at the 4-position.

- Properties : Polar functional group enables hydrogen bonding, increasing solubility in aqueous media. Molecular weight: 175.16 g/mol.

- Applications : Candidate for drug development targeting enzymes or receptors .

5-Fluoro-1,2-diaminobenzene Derivatives

Data Tables

Table 1. Key Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Applications |

|---|---|---|---|---|

| 1,2-Difluoro-4-(phenylmethoxy)benzene | C13H10F2O | 220.21 | Phenylmethoxy | Agrochemicals |

| 1,2-Difluoro-4-(methylsulfonyl)benzene | C7H6F2O2S | 192.18 | Methylsulfonyl | Pharmaceuticals |

| 1,2-Difluoro-4-(trifluoromethyl)benzene | C7H3F5 | 182.09 | Trifluoromethyl | Fluorinated polymers |

| 1,2-Difluoro-4,5-dimethoxybenzene | C8H8F2O2 | 174.14 | Dimethoxy | Pesticides |

Biological Activity

1,2-Difluoro-4-(phenylmethoxy)benzene, with the CAS number 947279-22-3, is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a difluorobenzene core substituted with a phenylmethoxy group. Its molecular formula is CHFO, and its unique structure contributes to its reactivity and biological properties. The presence of fluorine atoms can enhance lipophilicity and alter the electronic properties of the molecule, which may affect its interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of various microbial strains. The mechanism involves interaction with microbial enzymes or receptors, leading to reduced viability.

Anticancer Activity

Investigations into the anticancer potential of this compound suggest it may induce apoptosis in cancer cells. The action likely involves modulation of specific signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

Preliminary studies indicate potential neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of various microbial strains through enzyme interaction. |

| Anticancer | Induces apoptosis in cancer cells by modulating signaling pathways. |

| Neuroprotective | Potentially protects neurons from damage through antioxidant mechanisms. |

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition

The compound may bind to enzymes critical for microbial metabolism or cancer cell survival, leading to reduced activity and subsequent cell death.

Receptor Modulation

It can interact with receptors that regulate physiological processes, impacting cellular responses such as inflammation and proliferation.

Oxidative Stress Reduction

In neuroprotective contexts, it may reduce oxidative stress by scavenging free radicals or enhancing antioxidant defenses.

Study 1: Antimicrobial Efficacy

A study examined the antimicrobial properties of this compound against common pathogens. Results indicated a significant reduction in microbial viability at concentrations as low as 50 µg/mL.

Study 2: Anticancer Activity

In a study focused on HepG2 liver cancer cells, treatment with this compound resulted in over 70% inhibition of cell growth at 100 µg/mL. Apoptosis was confirmed via caspase activation assays.

Study 3: Neuroprotective Effects

A preliminary investigation explored the neuroprotective effects using an in vitro model of oxidative stress. The compound demonstrated a significant reduction in cell death compared to control groups exposed to oxidative agents.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

- Structure-Activity Relationship (SAR) Studies : Understanding how variations in chemical structure affect biological activity will guide the development of more potent derivatives.

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics, toxicity, and therapeutic efficacy in real biological systems.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities will provide insights for drug development.

Q & A

Q. What are the recommended synthetic routes for 1,2-Difluoro-4-(phenylmethoxy)benzene?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

-

Substitution Reactions : React 1,2-difluoro-4-nitrobenzene with benzyl alcohol under basic conditions (e.g., K₂CO₃) to replace the nitro group with a phenylmethoxy group. This method leverages the electron-withdrawing effect of fluorine to activate the aromatic ring for substitution .

-

Reductive Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with a boronic acid derivative of benzyl alcohol. Optimize solvent (THF or DMF) and temperature (80–100°C) for higher yields .

-

Safety Considerations : Employ protective equipment (gloves, goggles) and work in a fume hood due to fluorinated intermediates’ volatility .

- Data Table :

| Method | Yield (%) | Conditions | Key References |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | K₂CO₃, DMF, 120°C, 12h | |

| Suzuki-Miyaura Coupling | 80–85 | Pd(PPh₃)₄, THF, 100°C, 8h |

Q. How can the purity and structure of this compound be validated?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%).

- Spectroscopy : Confirm structure via H NMR (δ 7.3–7.5 ppm for aromatic protons, δ 4.9–5.1 ppm for -OCH₂Ph) and F NMR (δ -110 to -120 ppm for ortho-fluorine) .

- Mass Spectrometry : ESI-MS (m/z 234.2 [M+H]) for molecular weight confirmation .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The ortho-fluorine atoms exert strong electron-withdrawing effects, polarizing the aromatic ring and activating specific positions for electrophilic/nucleophilic attacks. For example:

- Meta-Directing Nature : Fluorine directs incoming reagents to the meta position relative to the phenylmethoxy group, enabling selective functionalization .

- Oxidative Stability : Fluorine’s inductive effect stabilizes intermediates in Pd-catalyzed reactions, reducing side products .

- Contradiction Analysis : Conflicting reports on nitro-group reactivity in fluorinated benzenes may arise from solvent polarity differences (e.g., DMF vs. THF). Systematic solvent screening is advised .

Q. What strategies mitigate contradictions in reported biological activities of fluorinated benzene derivatives?

- Methodological Answer :

-

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing phenylmethoxy with trifluoromethoxy) to isolate contributions to antimicrobial activity .

-

Dose-Response Assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria to resolve variability in potency claims .

-

Computational Modeling : Apply DFT calculations to predict binding affinities with bacterial enzymes (e.g., dihydrofolate reductase), aligning with experimental IC₅₀ values .

- Data Table :

| Derivative | MIC (μg/mL) | Target Enzyme Inhibition (%) | References |

|---|---|---|---|

| Phenylmethoxy Analog | 12.5 | 68 | |

| Trifluoromethoxy Analog | 6.25 | 82 |

Q. How can the environmental impact of fluorinated intermediates be minimized during synthesis?

- Methodological Answer :

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .

- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd@SiO₂) to recover >90% metal and reduce waste .

- Waste Treatment : Collaborate with certified waste management firms to neutralize fluorinated byproducts via incineration (>1000°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.